4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and pyrazolyl groups
Preparation Methods
The synthesis of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can affect the activity of enzymes and other proteins. The pyrazole rings can also interact with specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include those with pyrazole rings and similar functional groups, such as:
- 4,4’-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]bis(5-methyl-1,2-dihydro-3H-pyrazol-3-one)
- 4-hydroxy-3-methoxy-5-nitrophenyl derivatives
Compared to these compounds, 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C16H17N5O6 |
---|---|
Molecular Weight |
375.34 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C16H17N5O6/c1-6-11(15(23)19-17-6)13(12-7(2)18-20-16(12)24)8-4-9(21(25)26)14(22)10(5-8)27-3/h4-5,13,22H,1-3H3,(H2,17,19,23)(H2,18,20,24) |
InChI Key |
VJENMDSEFQBGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C3=C(NNC3=O)C |
Origin of Product |
United States |
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